(S)-3-Amino-3-(3-cyanophenyl)propanoic acid

Chiral Resolution Stereoselective Synthesis Quality Control

This (S)-enantiomer of 3-amino-3-(3-cyanophenyl)propanoic acid is a critical beta-amino acid building block for constructing peptidomimetics and beta-peptide foldamers with defined secondary structures. The 3-cyano substituent enables hydrogen-bonding and dipole interactions, crucial for systematic SAR studies and enzymatic stability research. Specify this exact stereoisomer to ensure reproducible backbone geometry and side-chain presentation.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 791778-00-2
Cat. No. B1277247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Amino-3-(3-cyanophenyl)propanoic acid
CAS791778-00-2
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(CC(=O)O)N)C#N
InChIInChI=1S/C10H10N2O2/c11-6-7-2-1-3-8(4-7)9(12)5-10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m0/s1
InChIKeyRRUDIPCLABXNDE-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for (S)-3-Amino-3-(3-cyanophenyl)propanoic acid (CAS 791778-00-2): A Chiral Beta-Amino Acid Building Block


(S)-3-Amino-3-(3-cyanophenyl)propanoic acid, also designated as (3S)-3-amino-3-(3-cyanophenyl)propanoic acid or H-β-Phe(3-CN)-OH, is a non-proteinogenic beta-amino acid derivative characterized by a 3-cyanophenyl substituent at the beta-carbon and defined (S)-stereochemistry [1]. As a chiral beta-amino acid building block, it is primarily utilized as a synthetic intermediate in peptide and peptidomimetic research . The compound exists as a white solid with a molecular weight of 190.20 g/mol and is typically supplied with a purity specification of ≥98% as determined by HPLC [1].

Technical Justification for Specifying (S)-3-Amino-3-(3-cyanophenyl)propanoic Acid in Research Procurement


Generic substitution among beta-amino acid derivatives is scientifically unsound due to profound differences in stereochemical configuration, side-chain electronics, and backbone geometry that collectively determine biological activity and synthetic utility. The (S)-enantiomer of 3-amino-3-(3-cyanophenyl)propanoic acid presents a specific three-dimensional arrangement of the amino and carboxyl groups relative to the 3-cyanophenyl moiety, a geometry that directly influences peptide secondary structure propensity and target binding interactions [1]. The 3-cyano substituent imparts distinct electronic properties—including altered hydrogen-bonding capacity and dipole moment—compared to unsubstituted phenyl, fluoro-, or chloro- analogs, which can fundamentally alter enzyme recognition and receptor pharmacology [2]. Furthermore, as a beta-amino acid, this compound confers enhanced proteolytic stability to derived peptides relative to alpha-amino acid counterparts, a property that cannot be achieved through simple alpha-amino acid substitution [3].

Quantitative Differentiation Evidence for (S)-3-Amino-3-(3-cyanophenyl)propanoic Acid (CAS 791778-00-2)


Absolute Stereochemical Purity: Enantiomeric Specification and Procurement Risk Mitigation

The compound is defined by its (S)-absolute configuration at the beta-carbon, a stereochemical specification that directly impacts downstream synthetic and biological outcomes. While the (R)-enantiomer (CAS 761396-82-1) is commercially available as a distinct chemical entity with distinct biological properties, the (S)-enantiomer is the specific stereoisomer required for applications demanding defined chirality . Quantitative stereochemical purity is not directly reported in public specifications, but the compound is supplied with a minimum chemical purity of ≥98% (HPLC), ensuring that the predominant species present is the intended stereoisomer . Substitution with the racemic mixture or the (R)-enantiomer without explicit validation introduces uncontrolled stereochemical variables that can compromise experimental reproducibility and invalidate structure-activity relationship studies .

Chiral Resolution Stereoselective Synthesis Quality Control

Purity Specification Grading: Impact on Reproducibility in Sensitive Assays

The compound is commercially available at multiple purity grades, with reported specifications ranging from 95% to ≥98% as determined by HPLC . The presence of up to 5% impurities in lower-grade material can introduce confounding variables in sensitive biochemical and cellular assays, particularly those involving enzyme inhibition or receptor binding where trace contaminants may exhibit off-target activity [1]. Selection of higher-purity material (≥98%) is therefore warranted for applications requiring stringent control over experimental variables, including quantitative structure-activity relationship (QSAR) studies and high-throughput screening campaigns where false-positive or false-negative signals must be minimized.

Analytical Chemistry Assay Development Quality Assurance

Storage Condition Variability: Impact on Long-Term Compound Integrity

Recommended storage conditions for (S)-3-amino-3-(3-cyanophenyl)propanoic acid vary among suppliers, ranging from -20°C to 0-8°C or ambient cool/dry storage . While direct comparative stability data for this specific compound are not publicly available, class-level knowledge indicates that beta-amino acids bearing nitrile substituents may be susceptible to hydrolysis or thermal degradation under suboptimal conditions [1]. Selection of a supplier that provides clear, validated storage recommendations aligned with the intended use period is essential for maintaining compound integrity throughout the research lifecycle, particularly for long-term studies or multi-site collaborations.

Compound Management Stability Studies Sample Integrity

Analytical and Documentation Support: Enabling Regulatory and Publication Compliance

Suppliers of (S)-3-amino-3-(3-cyanophenyl)propanoic acid offer varying levels of analytical documentation, including Certificates of Analysis (COA), Safety Data Sheets (SDS), and Product Specifications (PS) . The availability of batch-specific COAs detailing actual purity, residual solvent levels, and other quality metrics provides essential traceability for publications, patent filings, and regulatory submissions. In contrast, suppliers offering only nominal purity claims without batch-level documentation introduce uncertainty that may delay or complicate downstream compliance requirements [1].

Analytical Characterization Regulatory Compliance Data Integrity

Procurement-Driven Application Scenarios for (S)-3-Amino-3-(3-cyanophenyl)propanoic Acid


Peptidomimetic Synthesis Requiring Defined Beta-Amino Acid Geometry

Researchers synthesizing beta-peptide foldamers or peptidomimetics with predefined secondary structures should specify (S)-3-amino-3-(3-cyanophenyl)propanoic acid to ensure consistent backbone geometry and side-chain presentation. The (S)-configuration, combined with the electron-withdrawing 3-cyano substituent, provides a well-defined building block for constructing oligomers with predictable solution conformations [1].

Enzyme Inhibition Studies Where Nitrile Functionality Serves as a Pharmacophore

The 3-cyano substituent can act as a hydrogen-bond acceptor or participate in dipole-dipole interactions within enzyme active sites. Procurement of this specific derivative enables systematic structure-activity relationship (SAR) studies comparing cyano-substituted versus unsubstituted phenyl beta-amino acids, providing insight into the electronic requirements for target engagement [1].

Analytical Method Development for Beta-Amino Acid Quantification

The distinct chromatographic and spectroscopic properties of (S)-3-amino-3-(3-cyanophenyl)propanoic acid—including its defined retention time under reverse-phase HPLC conditions and characteristic UV absorbance profile—make it a suitable reference standard for developing and validating analytical methods for beta-amino acid detection and quantification in complex biological matrices [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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